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Introduction
Rhizoctonia solani is a ubiquitous and destructive soil-borne plant pathogen with a wide host

range, causing diseases such as damping-off, root rot, and sheath blight on numerous crops

worldwide. Effective management of R. solani often relies on the application of fungicides. The

following application notes and protocols provide detailed methodologies for testing the efficacy

of fungicides against this pathogen, both in vitro and in vivo. These protocols are designed to

be adaptable for screening new fungicidal compounds and for evaluating the performance of

existing commercial fungicides.

I. In Vitro Efficacy Testing: Poisoned Food
Technique
The poisoned food technique is the most common in vitro method to assess the direct inhibitory

effect of fungicides on the mycelial growth of R. solani. This method involves growing the

fungus on a culture medium that has been amended with the test fungicide.

Experimental Protocol
1. Materials:

Pure culture of Rhizoctonia solani
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Potato Dextrose Agar (PDA) medium
Sterile Petri plates (90 mm diameter)
Sterile distilled water
Fungicide(s) to be tested
Sterile cork borer (5 mm diameter)
Incubator set at 25 ± 2°C
Laminar flow hood
Autoclave

2. Inoculum Preparation:

Subculture R. solani on PDA plates and incubate at 25 ± 2°C for 5-7 days until the mycelium
covers the plate. This will serve as the source of inoculum.

3. Fungicide Stock Solution Preparation:

Prepare stock solutions of the test fungicides at desired concentrations using sterile distilled
water. The final concentrations in the PDA will be lower, so calculate accordingly. For
commercial formulations, concentrations are often expressed in parts per million (ppm) of the
active ingredient.

4. Poisoned Medium Preparation:

Prepare PDA medium according to the manufacturer's instructions and sterilize by
autoclaving.
Allow the autoclaved PDA to cool to approximately 45-50°C in a water bath.
Under aseptic conditions in a laminar flow hood, add the required volume of the fungicide
stock solution to the molten PDA to achieve the desired final concentrations.[1][2] Mix
thoroughly by swirling the flask.
Pour approximately 20 ml of the fungicide-amended PDA into each sterile Petri plate and
allow it to solidify.[2]
Prepare control plates containing PDA without any fungicide.[3]

5. Inoculation:

Using a sterile 5 mm cork borer, cut mycelial discs from the periphery of the actively growing
R. solani culture.[3]
Aseptically place one mycelial disc in the center of each fungicide-amended and control Petri
plate, with the mycelial side facing down.[3]
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6. Incubation:

Seal the Petri plates with parafilm and incubate them at 25 ± 2°C in an inverted position.[2]

7. Data Collection and Analysis:

Measure the radial mycelial growth (colony diameter) in two perpendicular directions at
regular intervals (e.g., 24, 48, 72, and 96 hours) until the mycelium in the control plates
reaches the edge of the plate.[1]
Calculate the average colony diameter for each treatment.
Calculate the percentage of mycelial growth inhibition using the following formula:

Data Presentation: In Vitro Fungicide Efficacy
The following table summarizes the mycelial growth inhibition of R. solani by various fungicides

at different concentrations, as reported in the literature.
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Fungicide
Concentration
(ppm)

Mycelial Growth
Inhibition (%)

Reference

Tebuconazole 25%

EC
250 100 [4]

Carbendazim 12%

WP
250 100 [4]

Propiconazole 25%

EC
1000 Highly effective [4]

Difenoconazole 25%

EC
2000 Highly effective [4]

Tebuconazole 50% +

Trifloxystrobin 25%

WG

100

Minimum mycelial

growth (11.00 mm vs

90 mm in control)

[5]

Carbendazim 12% +

Mancozeb 63% WP
100

Minimum mycelial

growth (12.00 mm vs

90 mm in control)

[5]

Hexaconazole 5% EC 500 93.66 [6]

Captan +

Hexaconazole
500 89.77 [6]

Nativo (Tebuconazole

50% + Trifloxystrobin

25% WG)

10 100 [2]

Dhanustan

(Carbendazim 50%

WP)

10 100 [2]

Experimental Workflow: In Vitro Poisoned Food
Technique
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In Vitro Poisoned Food Technique Workflow.

II. In Vivo Efficacy Testing: Greenhouse Trials
In vivo assays are crucial for evaluating the efficacy of fungicides under conditions that more

closely resemble a natural plant-pathogen interaction. These trials can be adapted for various

crops and application methods.

Experimental Protocol: Soil Drench Application for Root
Rot
This protocol is suitable for assessing fungicide efficacy against root rot and damping-off

caused by R. solani.

1. Materials:

Healthy seedlings of a susceptible host plant (e.g., bean, cotton, tomato)
Sterile potting mix (soil, sand, and peat mixture)
Pots (e.g., 15 cm diameter)
Rhizoctonia solani inoculum (e.g., colonized grain or sand-maize medium)
Fungicide(s) to be tested

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b15362130?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15362130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Greenhouse facilities with controlled temperature and humidity

2. Inoculum Preparation (Sand-Maize Medium):

Prepare a mixture of sand and maize meal (e.g., 9:1 w/w) and moisten with distilled water.
Sterilize the mixture by autoclaving.
Inoculate the sterilized medium with mycelial plugs of R. solani.
Incubate at 25 ± 2°C for 2-3 weeks, or until the medium is thoroughly colonized by the
fungus.[3]

3. Soil Infestation and Sowing:

Mix the prepared R. solani inoculum with the sterile potting mix at a predetermined ratio
(e.g., 1:20 w/w) to achieve a uniform infestation.
Fill the pots with the infested soil.
Sow seeds of the susceptible host plant in the pots.
Maintain a set of control pots with non-infested soil.

4. Fungicide Application (Soil Drench):

Prepare aqueous solutions or suspensions of the test fungicides at the desired
concentrations.
Apply a specific volume of the fungicide solution as a soil drench to each pot at a designated
time (e.g., at the time of sowing or after seedling emergence).
Treat a set of pots with infested soil with water only (infected control).
Maintain a set of pots with non-infested soil and treated with water only (healthy control).

5. Greenhouse Conditions and Plant Maintenance:

Maintain the pots in a greenhouse with conditions favorable for disease development (e.g.,
25-30°C, high humidity).
Water the plants as needed, avoiding overwatering.

6. Data Collection and Analysis:

After a predetermined period (e.g., 21-28 days), carefully uproot the plants and wash the
roots.
Assess disease severity using a rating scale (e.g., 0-5, where 0 = no symptoms and 5 =
severe root rot or plant death).
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Measure plant growth parameters such as plant height, root length, and fresh/dry weight.
Calculate the percentage of disease control or efficacy for each fungicide treatment.

Experimental Protocol: Millet Inoculation for Foliar
Blight
This protocol is adapted for evaluating fungicide efficacy against foliar diseases like aerial or

web blight on crops such as soybean.[7]

1. Materials:

Susceptible soybean plants grown to a specific growth stage (e.g., V3-V4)
Rhizoctonia solani inoculum on sterilized millet seeds
Fungicide(s) to be tested
Hand sprayer
Humid chamber or greenhouse with misting system

2. Inoculum Preparation (Millet Inoculum):

Soak millet seeds in water overnight, then drain and autoclave in bags or flasks.
Inoculate the sterilized millet with mycelial plugs of R. solani.
Incubate at room temperature for approximately one week, shaking the bags daily to ensure
even colonization.
Dry the colonized millet on a sterile surface.[7]

3. Fungicide Application:

Apply the test fungicides to the soybean plants as a foliar spray at the desired rates and
timings before or after inoculation.

4. Inoculation:

Sprinkle the colonized millet inoculum onto the foliage of the soybean plants.
Place the inoculated plants in a humid chamber or a greenhouse with a misting system to
maintain high humidity, which is conducive to disease development.

5. Data Collection and Analysis:

Assess disease severity on the leaves at regular intervals using a disease rating scale.
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Calculate the Area Under the Disease Progress Curve (AUDPC) to quantify disease
development over time.
Evaluate the efficacy of the fungicide treatments in reducing disease severity compared to
the untreated, inoculated control.

Experimental Workflow: In Vivo Greenhouse Trial
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In Vivo Greenhouse Trial Workflow.

III. Fungicide Mode of Action: Targeting Fungal
Respiration
Understanding the mode of action of fungicides is critical for effective disease management

and for mitigating the development of fungicide resistance. Many modern fungicides target

specific metabolic pathways in the pathogen. One of the key targets for fungicides effective

against R. solani is the mitochondrial respiratory chain.

Succinate Dehydrogenase Inhibitors (SDHIs)
Succinate Dehydrogenase Inhibitors (SDHIs) are a class of fungicides that specifically target

Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[8][9] By
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inhibiting this enzyme, SDHIs block the conversion of succinate to fumarate in the Krebs cycle

and disrupt the flow of electrons, thereby halting ATP production and leading to fungal cell

death.[8] Fungicides such as fluxapyroxad and thifluzamide belong to this class and have

shown efficacy against R. solani.[8][10]

Dihydrofolate Reductase (DHFR) Inhibitors
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, which

is essential for the synthesis of nucleic acids and certain amino acids. Inhibiting DHFR disrupts

these vital cellular processes, leading to the cessation of fungal growth. Some novel fungicidal

compounds have been identified as inhibitors of R. solani DHFR.[4]

Signaling Pathway: Mitochondrial Electron Transport
Chain
The following diagram illustrates the site of action for Succinate Dehydrogenase Inhibitor

(SDHI) fungicides within the mitochondrial electron transport chain of Rhizoctonia solani.
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Mode of Action of SDHI Fungicides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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